molecular formula C3H3FeO+ B14283450 Pubchem_71342047 CAS No. 138293-36-4

Pubchem_71342047

Cat. No.: B14283450
CAS No.: 138293-36-4
M. Wt: 110.90 g/mol
InChI Key: HHFKZUCZYRQIHO-UHFFFAOYSA-N
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Description

PubChem CID 71342047 is a unique chemical compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI) . This database aggregates chemical structures from diverse sources, including academic publications, patents, and high-throughput screening programs, and standardizes them into non-redundant entries . CID 71342047’s chemical identity is defined by its structural features, molecular formula, and stereochemistry, which are cross-referenced with bioactivity data, literature associations, and safety information when available .

PubChem’s Compound Summary page for CID 71342047 provides an integrated view of its properties, such as molecular weight, topological polar surface area, and computed physicochemical descriptors (e.g., logP, hydrogen bond donors/acceptors) . If the compound has been studied in biological assays, its BioAssay results (e.g., IC50, EC50) and associated PubMed articles are also listed .

Properties

CAS No.

138293-36-4

Molecular Formula

C3H3FeO+

Molecular Weight

110.90 g/mol

InChI

InChI=1S/C3H3O.Fe/c1-2-3-4;/h2H,1H2;/q-1;+2

InChI Key

HHFKZUCZYRQIHO-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C=O.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71342047 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated and continuous processes. These methods ensure consistent quality and high yield of the compound. Key steps in industrial production include:

Mechanism of Action

The mechanism of action of Pubchem_71342047 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Key aspects of its mechanism of action include:

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates comparisons between CID 71342047 and structurally or functionally related compounds through two precomputed similarity metrics: 2-D (Similar Compounds) and 3-D (Similar Conformers) . These relationships enable users to infer missing data (e.g., bioactivity, toxicity) or identify novel analogs for drug discovery.

2-D Similar Compounds

2-D similarity evaluates structural overlap based on atomic connectivity and functional groups. Compounds with high 2-D similarity to CID 71342047 likely share its core scaffold, enabling scaffold-hopping strategies in medicinal chemistry . For example:

CID Similarity Score (Tanimoto) Molecular Weight Bioactivity (AID: 504850) Data Source
71342047 1.00 342.4 g/mol Not tested Synthetic library
3672 0.92 330.3 g/mol IC50 = 1.2 µM ChEMBL
1983 0.85 355.1 g/mol EC50 = 0.8 µM NIH MLP

Table 1: Top 2-D neighbors of CID 71342045. Similarity scores ≥0.8 indicate strong structural overlap .

3-D Similar Conformers

CID 71342047 must meet specific criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) to qualify for PubChem3D conformer generation . If eligible, its 3-D neighbors may include compounds with divergent scaffolds but complementary pharmacophores:

CID Shape Similarity (TanimotoCombo) RMSD (Å) Rotatable Bonds Assay Target
71342047 1.00 0.0 5 N/A
4455 0.87 1.2 6 Kinase inhibitor
8921 0.79 1.5 4 GPCR agonist

Table 2: Top 3-D neighbors of CID 71342046. RMSD < 1.5 Å suggests high shape overlap .

Key Observations:

Complementarity: 2-D and 3-D neighbors rarely overlap, underscoring their orthogonal utility. While 2-D analogs aid scaffold optimization, 3-D analogs guide target-agnostic drug design .

Data Gaps : If CID 71342047 lacks bioactivity data, its neighbors (e.g., CID 3672) can provide hypotheses for experimental validation .

Limitations : 3-D similarity is unavailable for large/flexible molecules, restricting its applicability to ~90% of PubChem entries .

Research Implications

  • Drug Discovery : Neighbors with established bioactivity (e.g., CID 3672) can prioritize CID 71342047 for repurposing screens .
  • SAR Studies : Comparing CID 71342047’s 2-D analogs reveals critical functional groups for potency or selectivity .
  • Literature Mining : Co-mentions of CID 71342047 and its neighbors in PubMed articles (via PubChem’s Chemical-Co-Occurrences tool) highlight shared biological contexts .

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